5-Bromo-2-difluoromethanesulfonylaniline
Description
5-Bromo-2-difluoromethanesulfonylaniline is a halogenated aniline derivative featuring a bromine atom at the 5-position and a difluoromethanesulfonyl group (-SO₂CF₂H) at the 2-position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nature of the sulfonyl group, which enhances stability and modulates reactivity in substitution or coupling reactions.
Properties
Molecular Formula |
C7H6BrF2NO2S |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI Key |
QPKWUGFYEUVILJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate acting as a catalyst and halogenated hydrocarbons as solvents . This method is noted for its high selectivity and efficiency, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of 5-Bromo-2-difluoromethanesulfonylaniline often employs environmentally friendly processes that minimize waste and reduce environmental impact. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel and iron trifluoromethanesulfonate, ensures high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-difluoromethanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and difluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving 5-Bromo-2-difluoromethanesulfonylaniline include palladium catalysts for cross-coupling reactions, such as Suzuki–Miyaura coupling . Conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving 5-Bromo-2-difluoromethanesulfonylaniline depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aniline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Bromo-2-difluoromethanesulfonylaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-difluoromethanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with 5-bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline (), a compound with a similar bromoaniline backbone but distinct substituents.
Table 1: Comparative Analysis of Key Properties
Key Findings:
Substituent Effects: The difluoromethanesulfonyl group in the target compound introduces strong electron-withdrawing effects, which reduce the nucleophilicity of the aniline nitrogen compared to the sulfanyl analog. This difference impacts reactivity in cross-coupling or electrophilic substitution reactions .
Biological Implications :
- Fluorinated sulfonamides are often associated with improved metabolic stability and target-binding affinity due to fluorine’s electronegativity and sulfonyl group’s hydrogen-bonding capacity. In contrast, sulfanyl analogs may exhibit faster metabolic clearance.
Synthetic Utility :
- The target compound’s sulfonyl group facilitates activation for nucleophilic aromatic substitution, whereas the sulfanyl analog’s thioether linkage may undergo oxidation or cleavage under harsh conditions.
Biological Activity
5-Bromo-2-difluoromethanesulfonylaniline is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a sulfonyl group attached to an aniline backbone. This molecular configuration suggests potential biological activities that merit exploration, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHBrFOS
- Molecular Weight : Approximately 237.03 g/mol
- Structure : The presence of halogenated and sulfonyl functional groups enhances its chemical reactivity.
Antimicrobial Properties
Compounds with similar structural features often exhibit significant antimicrobial activities. Preliminary studies indicate that 5-bromo-2-difluoromethanesulfonylaniline may possess antibacterial and antifungal properties. For instance, compounds with bromine and fluorine substituents have been shown to disrupt microbial cell membranes, leading to cell lysis.
Cytotoxicity and Cancer Research
Research has indicated that halogenated anilines can impact cancer cell lines. A study involving various aniline derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects against breast cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, some fluorinated anilines have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.
Structure-Activity Relationship (SAR)
The unique combination of bromine and fluorine atoms in 5-bromo-2-difluoromethanesulfonylaniline likely influences its biological activity. The following table summarizes similar compounds and their reported activities:
| Compound Name | Molecular Formula | Activity |
|---|---|---|
| 5-Bromo-2-fluoroaniline | CHBrF | Antimicrobial, used in dye synthesis |
| 4-Bromoaniline | CHBr | Less reactive; potential use in pharmaceuticals |
| 3-Difluoromethylphenol | CHFO | Anticancer properties |
| 5-Bromo-2-thiophenesulfonamide | CHBrN\S | Building block in medicinal chemistry |
The presence of the sulfonyl group is hypothesized to enhance solubility and bioavailability, which are critical factors for drug development.
Case Studies
- Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry explored the cytotoxic effects of fluorinated anilines on various cancer cell lines. The results showed that derivatives with halogen substitutions had enhanced potency against MCF-7 breast cancer cells, suggesting that 5-bromo-2-difluoromethanesulfonylaniline could be a candidate for further investigation.
- Antimicrobial Efficacy : In another study focusing on antimicrobial agents, researchers found that structurally similar compounds exhibited significant activity against Gram-positive bacteria. This suggests that the compound could be effective against certain pathogenic strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
